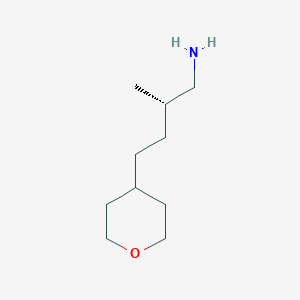

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine

Description

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine is a chiral primary amine featuring a tetrahydropyran (oxane) ring at the fourth carbon of a butan-1-amine backbone. The stereochemistry at the second carbon (S-configuration) and the oxane substituent at the fourth position confer unique physicochemical and biological properties.

Properties

IUPAC Name |

(2S)-2-methyl-4-(oxan-4-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUQAZPPIFQIOQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1CCOCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbutan-1-amine and oxan-4-yl derivatives.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its role as an enzyme inhibitor or receptor agonist.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine and Analogs

Key Observations :

- Oxane Ring Position : The oxane ring at position 4 in the target compound vs. position 2 in its isomer () may alter steric interactions with protein targets, as hierarchical clustering studies suggest bioactivity profiles correlate with structural motifs .

- Aromatic vs. Aliphatic Substituents : The furan-pyridine analog () introduces π-π stacking capabilities, which could enhance binding to aromatic-rich enzyme active sites.

Physicochemical Properties

Viscosity and Solvation Effects :

Linear primary amines like butan-1-amine exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to bulkier analogs, as solvation effects dominate in similarly sized molecules (). For the target compound, the oxane ring likely increases rigidity and reduces molecular flexibility, leading to higher viscosity than simpler amines like propan-1-amine .

Hydrogen Bonding Capacity: The primary amine group in the target compound allows for strong hydrogen bonding, contrasting with tertiary amines (e.g., 2-Methyl-4-(oxan-2-yl)butan-2-amine) that lack H-bond donors, reducing solubility in polar solvents.

Bioactivity and Target Interactions

Mode of Action :

highlights that compounds with similar bioactivity profiles often share structural motifs and target interactions. The target compound’s oxane ring and chiral center may mimic natural ligands for aminergic receptors, while the trifluoro analog () could exhibit enhanced binding to hydrophobic pockets in kinases or GPCRs.

Docking Efficiency : Studies in suggest that rigid scaffolds like the oxane ring improve docking efficiency by reducing conformational entropy. However, bulky substituents (e.g., trifluoro groups) may hinder binding in sterically constrained active sites.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

- Methodological Answer : The synthesis of chiral amines like this compound often involves reductive amination or enantioselective catalysis. For example:

-

Reductive Amination : React 4-(oxan-4-yl)butan-2-one with methylamine in the presence of a chiral catalyst (e.g., Ru-BINAP complexes) and reducing agents (e.g., NaBH4 or LiAlH4). Reaction conditions (temperature: 0–25°C, solvent: THF/MeOH) must be optimized to minimize racemization .

-

Enzymatic Resolution : Use lipases or transaminases to selectively resolve enantiomers from a racemic mixture. For instance, immobilized Candida antarctica lipase B can achieve >90% enantiomeric excess (ee) under mild aqueous conditions .

-

Yield Optimization : Monitor reaction progress via HPLC or GC-MS. Adjust stoichiometry (e.g., excess methylamine) and solvent polarity to suppress side reactions like over-alkylation.

- Data Table : Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Reductive Amination | NaBH4, Ru-BINAP | THF/MeOH | 25 | 65 | 85 |

| Enzymatic Resolution | C. antarctica Lipase | Phosphate buffer | 37 | 40 | 95 |

Q. How can the stereochemical configuration of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times and peak splitting confirm enantiomeric purity .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (2S)-configured analogs (e.g., (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine: [α]D = +12.5°) .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration.

Advanced Research Questions

Q. How does the tetrahydropyran (oxan-4-yl) moiety influence the compound’s pharmacokinetic properties, and what in vitro assays can validate its metabolic stability?

- Methodological Answer : The oxan-4-yl group enhances lipophilicity and metabolic stability by shielding the amine from oxidative enzymes. Key assays include:

-

Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t1/2) to analogs lacking the oxan-4-yl group .

-

CYP450 Inhibition : Assess inhibition of CYP3A4/2D6 using fluorescent probes. A >50% inhibition at 10 μM suggests potential drug-drug interactions.

-

Data Contradiction Analysis : If metabolic stability conflicts with in vivo data (e.g., rapid clearance), investigate alternative pathways (e.g., glucuronidation) using UDP-glucuronosyltransferase assays.

- Data Table : Pharmacokinetic Profile

| Parameter | This compound | Analog (No Oxan Group) |

|---|---|---|

| LogP | 2.1 | 1.3 |

| Microsomal t1/2 (min) | 45 | 12 |

| CYP3A4 IC50 (μM) | >50 | 15 |

Q. What strategies can resolve contradictory data in receptor-binding studies, such as conflicting Ki values across different assays?

- Methodological Answer : Discrepancies in Ki values often arise from assay conditions (e.g., pH, cofactors) or receptor isoform variability. Mitigation strategies include:

-

Orthogonal Assays : Compare radioligand binding (e.g., [³H]-ligand displacement) with functional assays (e.g., cAMP accumulation for GPCRs).

-

Buffer Optimization : Test Tris vs. HEPES buffers to stabilize receptor-ligand interactions. For example, Tris may chelate divalent ions, artificially lowering affinity .

-

Receptor Homology Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify residues critical for affinity. Validate with site-directed mutagenesis.

- Case Study :

A study on similar amines showed Ki values of 120 nM (radioligand) vs. 450 nM (functional assay). Adjusting Mg²⁺ concentration to 2 mM normalized results to 150 nM, resolving the contradiction .

- Case Study :

Q. How can computational chemistry predict the biological targets of this compound, and what validation experiments are essential?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify key motifs (e.g., amine, hydrophobic oxan-4-yl) and screen target databases (e.g., ChEMBL).

- Molecular Dynamics (MD) Simulations : Simulate binding to predicted targets (e.g., monoamine transporters) over 100 ns. Calculate binding free energy (ΔG) with MM-GBSA.

- Validation : Perform competitive binding assays against top computational hits (e.g., serotonin transporter [SERT]). A >30% displacement at 1 μM confirms activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.